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molecular formula C11H11N3O2 B3126649 5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 33584-67-7

5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No. B3126649
M. Wt: 217.22 g/mol
InChI Key: RSHRTHALPSIWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842686B2

Procedure details

5′-Nitro-1′,3′-dihydrospiro[imidazolidine-4,2′-indene]-2,5-dione (10.1 mmol, 2.5 g) and 10% Pd/C (0.25 g) in 1:1 EtOAc:MeOH (300 ml) were stirred under H2 (1 atm) for 1.5 h. The solution was filtered and evaporated to give the title compound as a brown solid that was used with out further purification. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=218; tR=2.4.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][C:8]1([C:16](=[O:17])[NH:15][C:14](=[O:18])[NH:13]1)[CH2:7]2)([O-])=O.CCOC(C)=O>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][C:8]1([C:16](=[O:17])[NH:15][C:14](=[O:18])[NH:13]1)[CH2:7]2

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CC3(CC2=CC1)NC(NC3=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CC3(CC2=CC1)NC(NC3=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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